![molecular formula C25H21N5O3 B2858724 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide CAS No. 1185002-77-0](/img/structure/B2858724.png)
2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide
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Overview
Description
The compound “2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide” belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These derivatives have been found to exhibit DNA intercalation activities and have potential as anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves various methods . One effective method reported involves the use of aryl diazonium salts and isocyanide in a [3+2] cycloaddition reaction .Scientific Research Applications
Antiviral and Antimicrobial Activities
Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline moiety have been studied for their potential antiviral and antimicrobial properties . The structural features of these compounds, including the presence of triazole and quinoxaline rings, are known to contribute to their bioactivity. This particular compound could be investigated for its efficacy against various pathogenic organisms, leveraging its structural similarity to known bioactive molecules.
Synthesis of Heterocyclic Compounds
The synthesis of nitrogen-containing heterocyclic compounds is a significant area of research due to their prevalence in natural products with biological activities . The compound could serve as a key intermediate in the development of sustainable methodologies for synthesizing fused heterocyclic compounds, which are often found in medicinal chemistry.
Development of Cardiovascular Drugs
Triazoloquinoxaline derivatives have been implicated in the treatment of cardiovascular disorders . The compound’s structural framework could be modified to enhance its activity and specificity towards cardiovascular targets, potentially leading to the development of new therapeutic agents.
Treatment of Hyperproliferative Disorders
The triazoloquinoxaline core structure is associated with activity against hyperproliferative disorders . Research into this compound could focus on its application in the treatment of diseases characterized by abnormal cell growth, such as cancer.
Material Science Applications
Beyond biomedical applications, compounds like 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide have potential uses in material sciences . Their unique chemical properties could be exploited in the design and synthesis of new materials with specific functionalities.
Inverse Agonists for RORγt
The compound’s structural similarity to molecules that act as inverse agonists for the RORγt (Retinoic acid-related Orphan Receptor gamma t) suggests potential applications in immunology and inflammation . Research could explore its role in modulating immune responses, which could have implications for treating autoimmune diseases.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
For instance, a derivative of [1,2,4]triazolo[4,3-a]quinoxaline was found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein .
Biochemical Pathways
For example, 1,2,4-triazolo[1,5-a]pyridines have been found to inhibit JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway .
Result of Action
Similar compounds have been found to exhibit cytotoxicity at certain concentrations . For instance, a derivative of [1,2,4]triazolo[4,3-a]quinoxaline showed promising antiviral activity .
Future Directions
properties
IUPAC Name |
2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-16-12-17(2)14-19(13-16)33-24-23-28-29(15-22(31)26-18-8-4-3-5-9-18)25(32)30(23)21-11-7-6-10-20(21)27-24/h3-14H,15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZQALKBOYAVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide |
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